molecular formula C24H26 B14282350 1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl- CAS No. 153107-27-8

1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl-

Cat. No.: B14282350
CAS No.: 153107-27-8
M. Wt: 314.5 g/mol
InChI Key: GCZYAOLYVIHWLC-UHFFFAOYSA-N
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Description

1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.35692 . This compound is part of the indene family, which is known for its unique structure and reactivity. The presence of the ethanediyl bridge and the dimethyl groups at the 4 and 7 positions of the indene rings contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethylindene with ethylene dibromide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to form the desired product .

Chemical Reactions Analysis

1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield dihydro derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in metal-catalyzed reactions. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding can facilitate various chemical transformations, including hydrogenation, polymerization, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be compared with other similar compounds, such as benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis- and benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-. These compounds share similar structural features, such as the presence of an ethanediyl bridge and methyl groups. the specific positioning of the methyl groups and the nature of the aromatic rings can lead to differences in their chemical reactivity and applications. For example, the presence of additional methyl groups in 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can enhance its steric hindrance and influence its reactivity in certain chemical reactions .

Properties

CAS No.

153107-27-8

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-[2-(4,7-dimethyl-1H-inden-1-yl)ethyl]-4,7-dimethyl-1H-indene

InChI

InChI=1S/C24H26/c1-15-5-7-17(3)23-19(11-13-21(15)23)9-10-20-12-14-22-16(2)6-8-18(4)24(20)22/h5-8,11-14,19-20H,9-10H2,1-4H3

InChI Key

GCZYAOLYVIHWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(C2=C(C=C1)C)CCC3C=CC4=C(C=CC(=C34)C)C

Origin of Product

United States

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